2-Chloro-8-methoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-8-methoxyquinoline-3-carbaldehyde is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position, a methoxy group at the eighth position, and an aldehyde group at the third position of the quinoline ring.
Mechanism of Action
Target of Action
Quinoline-based compounds, which include this compound, are known to have a broad spectrum of biological activities .
Mode of Action
It’s known that quinoline derivatives interact with their targets to exert their effects .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
2-Chloro-8-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways. Additionally, this compound has been shown to interact with nucleophiles, leading to the formation of various bioactive compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it can inhibit certain kinases, thereby affecting phosphorylation cascades that are essential for cell proliferation and survival. Furthermore, this compound has been reported to induce changes in gene expression, potentially leading to altered cellular functions .
Preparation Methods
The synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, which is generated in situ from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with the appropriate starting material, such as 8-methoxyaniline, to introduce the formyl group at the desired position on the quinoline ring.
Chemical Reactions Analysis
2-Chloro-8-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Scientific Research Applications
2-Chloro-8-methoxyquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
Similar compounds to 2-Chloro-8-methoxyquinoline-3-carbaldehyde include:
2-Chloroquinoline-3-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and solubility.
2-Chloro-8-methylquinoline-3-carbaldehyde: Has a methyl group instead of a methoxy group, which can influence its reactivity and interaction with biological targets.
2-Chloro-6-methoxyquinoline-3-carbaldehyde: The methoxy group is at a different position, potentially altering its chemical properties and applications
Properties
IUPAC Name |
2-chloro-8-methoxyquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGAHTGLODITOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501115 | |
Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-28-2 | |
Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.